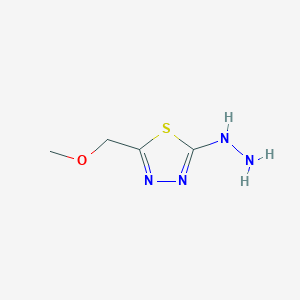
2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of hydrazinyl compounds can vary greatly depending on the substituents attached to the hydrazine group. For example, “2-hydrazinyl-5-((2-methoxyethoxy)methyl)pyridine” contains a total of 29 bonds; 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, 2 ethers (aliphatic), and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involving hydrazinyl compounds can be complex and diverse, depending on the specific compound and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
The physical and chemical properties of hydrazinyl compounds can vary greatly depending on their specific structure. For example, “2-Hydrazinyl-5-Trifluoromethylpyridine” has a density of 1.4±0.1 g/cm3, a boiling point of 259.7±40.0 °C at 760 mmHg, and a molar refractivity of 37.8±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Researchers have synthesized derivatives of 1,3,4-thiadiazole, including those related to 2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole, to evaluate their antimicrobial properties. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Anticancer and Antiproliferative Effects
Another line of research focused on the anticancer and antiproliferative activities of 1,3,4-thiadiazole derivatives. Studies have shown that these compounds possess potential against various cancer cell lines due to their structural features. A particular study on thiazolyl-ethylidene hydrazino-thiazole derivatives, a novel heterocyclic system, revealed that some compounds were effective against Gram-positive and Gram-negative bacteria, and exhibited potent anticancer activities against liver, colorectal, and breast carcinoma cell lines, with minimal toxicity to normal cells, indicating their promise for further pharmacological studies (Al-Mutabagani et al., 2021).
Anticonvulsant and Antihypertensive Properties
Compounds containing the 1,3,4-thiadiazole moiety, similar to this compound, have been evaluated for their anticonvulsant and antihypertensive properties. For example, the synthesis and assessment of substituted 1,3,4-thiadiazoles revealed potent anticonvulsant agents without sedation, ataxia, or lethality, suggesting a new class of anticonvulsant drugs (Chapleo et al., 1986). Additionally, some 2-aryl-5-hydrazino-1,3,4-thiadiazoles synthesized for antihypertensive activity showed a direct relaxant effect on vascular smooth muscle, indicating their potential as vasodilators (Turner et al., 1988).
Corrosion Inhibition
The derivatives of 1,3,4-thiadiazole have also been explored for their corrosion inhibition properties. Experimental and computational studies on compounds such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole showed significant corrosion protection for mild steel in acidic environments, highlighting their utility as corrosion inhibitors (Attou et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c1-9-2-3-7-8-4(6-5)10-3/h2,5H2,1H3,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMNFKDBUFTWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2536518.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate](/img/structure/B2536519.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)

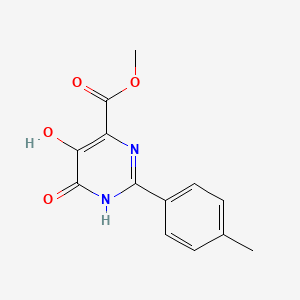
![2-chloro-6-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536526.png)

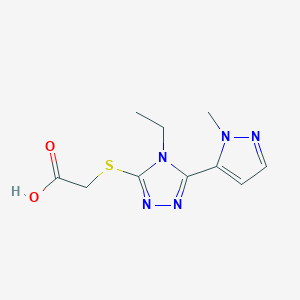

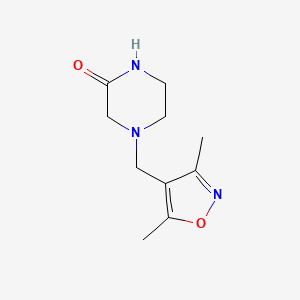

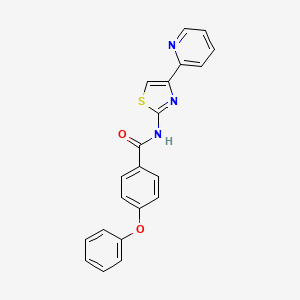
![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)